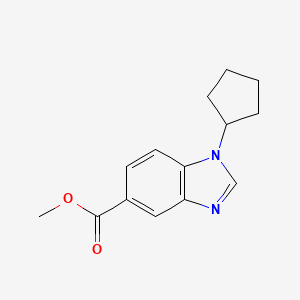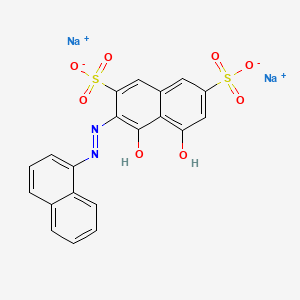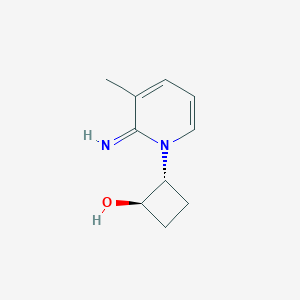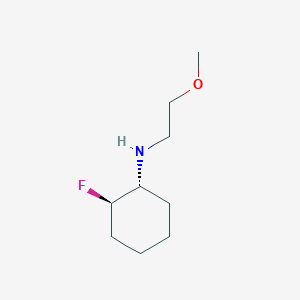
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Overview
Description
“Methyl 1-cyclopentylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 1355246-90-0. It has a molecular weight of 244.29 . The IUPAC name for this compound is methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 244.29 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
1. Analytical Methodology in Pharmaceuticals
Methyl 1-cyclopentylbenzimidazole-5-carboxylate and its derivatives are often analyzed in pharmaceuticals. A study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method to determine mebendazole, a similar compound, and its degradation product in pharmaceutical dosage forms. This method is significant for quality control and stability testing of pharmaceutical products containing benzimidazole derivatives (Al-Kurdi et al., 1999).
2. Agricultural Applications
In agriculture, benzimidazole derivatives have been used as fungicides. A study by Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides, including carbendazim (methyl-2-benzimidazole carbamate). These carriers improved the release profiles of the fungicides and reduced environmental and human toxicity (Campos et al., 2015).
3. Antimicrobial and Cytotoxic Activities
Several studies have explored the antimicrobial and cytotoxic properties of benzimidazole derivatives. For example, a study by Noolvi et al. (2014) synthesized and evaluated azetidine-2-one derivatives of 1H-benzimidazole for antibacterial and cytotoxic activities, showing potential for therapeutic applications (Noolvi et al., 2014).
4. Potential in Cancer Treatment
A study by Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, demonstrating anti-leukemic properties. This research highlights the potential of benzimidazole derivatives in developing new cancer treatments (Gowda et al., 2009).
5. Environmental Degradation of Benzimidazole Fungicides
Research by Zhang et al. (2013) focused on the environmental aspect, particularly the degradation of carbendazim (methyl 1H-benzimidazol-2-yl carbamate) by a bacterium, Rhodococcus erythropolis. This study provides insights into bioremediation strategies for benzimidazole fungicides in the environment (Zhang et al., 2013).
Future Directions
properties
IUPAC Name |
methyl 1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWXEOKAUZAJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1492438.png)
![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)



![trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492446.png)
![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
amine](/img/structure/B1492451.png)
![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)
![trans-2-[(2-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492457.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)